Dibromoiodomethane

Cytotoxicity Iodo-trihalomethanes Toxicology

Dibromoiodomethane is a mixed halogen trihalomethane with the molecular formula CHBr₂I and a molecular weight of approximately 299.73 g/mol, belonging to the class of tetrahalomethanes where one hydrogen of methane is retained and three halogens substitute the remaining positions. The compound exists as a dense, dark red to dark brown oil at room temperature, with a reported density of 3.3 g/cm³ and a boiling point of 185.9 °C at 760 mmHg.

Molecular Formula CHBr2I
Molecular Weight 299.73 g/mol
CAS No. 593-94-2
Cat. No. B121520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoiodomethane
CAS593-94-2
Molecular FormulaCHBr2I
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESC(Br)(Br)I
InChIInChI=1S/CHBr2I/c2-1(3)4/h1H
InChIKeySZVSEQHMMFKGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoiodomethane (CAS 593-94-2): Physical and Chemical Identity Reference for Procurement Decisions


Dibromoiodomethane is a mixed halogen trihalomethane with the molecular formula CHBr₂I and a molecular weight of approximately 299.73 g/mol, belonging to the class of tetrahalomethanes where one hydrogen of methane is retained and three halogens substitute the remaining positions [1]. The compound exists as a dense, dark red to dark brown oil at room temperature, with a reported density of 3.3 g/cm³ and a boiling point of 185.9 °C at 760 mmHg [2][3]. Its calculated LogP is approximately 2.2–2.7, indicating moderate hydrophobicity [3]. The presence of both bromine (Br) and iodine (I) atoms on a single carbon center confers a combination of electrophilic character and distinct bond dissociation energetics, with the C–I bond (∼234 kJ/mol) being substantially weaker than the C–Br bond (∼293 kJ/mol) [4]. This structural duality underlies its specific applications in organic synthesis and its unique behavior in environmental and toxicological systems.

Why Dibromoiodomethane Cannot Be Replaced by Simpler Trihalomethanes or Single-Halogen Analogs in Specialized Workflows


The mixed Br/I halogen composition of dibromoiodomethane results in physicochemical properties that fall precisely between those of purely brominated trihalomethanes (e.g., bromoform) and purely iodinated analogs (e.g., diiodomethane), and these intermediate values dictate its performance in specific separation, degradation, and synthetic contexts. Substituting dibromoiodomethane with bromoform (density 2.89 g/cm³) or diiodomethane (density 3.32 g/cm³) alters the density of the medium in density-based separations [1]. More critically, the presence of both Br and I atoms in the same molecule confers a unique combination of chemical reactivity: the iodine atom provides a low-energy leaving group (C–I bond dissociation energy ∼234 kJ/mol) while the bromine atoms maintain sufficient electrophilic character for subsequent transformations [2]. Substitution with a compound lacking iodine will markedly reduce reaction rates in nucleophilic substitution and reductive dehalogenation pathways. Furthermore, in environmental fate studies, the hydroxyl radical reaction rate constant for dibromoiodomethane is 0.0806 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of approximately 133 days, which differs significantly from both purely brominated and purely iodinated THMs [3]. These differences directly impact experimental reproducibility, analytical calibration, and mechanistic interpretation, making generic substitution scientifically invalid for targeted applications.

Quantitative Evidence for Dibromoiodomethane (CAS 593-94-2) Differentiation Against Comparator Compounds


Mammalian Cell Cytotoxicity: Rank Order Comparison with Other Iodo-THMs

In a systematic analysis of mammalian cell chronic cytotoxicity for iodinated trihalomethanes, dibromoiodomethane exhibited an intermediate cytotoxic potency among its structural analogs. The rank order of cytotoxicity was established as: bromodiiodomethane > dibromoiodomethane > bromochloroiodomethane ≈ chlorodiiodomethane > dichloroiodomethane [1]. An independent study reported an IC₅₀ value of 20 µM for dibromoiodomethane in mammalian cell assays, compared to 25 µM for bromochloroiodomethane and 35 µM for dichloroiodomethane . This places dibromoiodomethane as moderately more cytotoxic than the dichloro-analog but less cytotoxic than bromodiiodomethane.

Cytotoxicity Iodo-trihalomethanes Toxicology

Hydroxyl Radical Reaction Rate and Atmospheric Half-Life Differentiation

The estimated reaction rate of dibromoiodomethane with hydroxyl radicals (OH) in the atmosphere is 0.0806 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of approximately 132.7 days under typical conditions (12-hr daylight; 1.5 × 10⁶ OH/cm³) [1]. This rate constant is specific to the mixed Br/I halogen substitution pattern; comparable rate constants for bromoform (CHBr₃) and diiodomethane (CH₂I₂) differ, reflecting the influence of halogen composition on atmospheric oxidation kinetics. The compound shows no estimated reaction with ozone under modeled conditions [1].

Atmospheric chemistry Environmental fate Oxidation kinetics

Analytical Detection Limit Comparison in Seawater and Brackish Water

In a validated purge-and-trap gas chromatography/mass spectrometry (PT-GC/MS) method for volatile halogenated organic compounds in brackish water and seawater, dibromoiodomethane (listed as bromoiodomethane in the study) exhibited a method detection limit of <0.13 pmol/L [1][2]. This places the compound in a distinct sensitivity tier compared to related halomethanes: more sensitively detected than diiodomethane (<0.21 pmol/L) and substantially more sensitive than iodomethane (0.67 pmol/L), but less sensitive than tribromomethane (<0.04 pmol/L) [1].

Analytical chemistry Environmental monitoring Trace analysis

Bacterial Mutagenicity Assessment: Comparison of Five Iodo-THMs in Salmonella Strains

In a study evaluating the mutagenicity of five iodinated trihalomethanes in Salmonella, dibromoiodomethane was tested alongside chlorodiiodomethane, dichloroiodomethane, bromochloroiodomethane, and triiodomethane (iodoform). None of the five I-THMs, including dibromoiodomethane, exhibited mutagenic activity in Salmonella strain RSJ100 (expressing human GSTT1), its homologue TPT100 (GSTT1-deficient), or in TA100 with/without rat liver S9 mix [1]. This contrasts with triiodomethane, which was previously reported as mutagenic in strains with error-prone DNA repair (TA98, TA100, BA13) in the absence of GSTT1 [1]. The I-THMs were generally more cytotoxic than their brominated and chlorinated analogs, with all five showing similar cytotoxicity thresholds at approximately 2.5 µmoles/plate [1].

Mutagenicity Genotoxicity GSTT1 activation

Evidence-Backed Application Scenarios for Dibromoiodomethane (CAS 593-94-2) Based on Quantitative Differentiation Data


Comparative Toxicology Studies of Iodo-Trihalomethanes as Disinfection By-Products

For researchers investigating the relative toxicity of iodinated trihalomethanes (I-THMs) in drinking water, dibromoiodomethane provides a defined intermediate cytotoxicity reference point. With a reported IC₅₀ of 20 µM in mammalian cell assays, it sits between bromochloroiodomethane (25 µM) and bromodiiodomethane (higher toxicity, rank 8th of 13) [1]. This intermediate potency allows it to serve as a calibration compound for dose-response studies where the full spectrum of I-THM toxicities must be evaluated. Additionally, the established non-mutagenicity of dibromoiodomethane in Salmonella strains RSJ100 and TPT100 (with a cytotoxicity threshold of ~2.5 µmoles/plate) makes it suitable for studies that require a non-mutagenic I-THM control in bacterial genotoxicity screening [2].

Environmental Fate Modeling and Atmospheric Oxidation Studies

Environmental chemists and atmospheric scientists requiring accurate degradation rate parameters for halomethane transport models should utilize the compound-specific hydroxyl radical rate constant of dibromoiodomethane (0.0806 × 10⁻¹² cm³/molecule·sec) rather than generic trihalomethane rate estimates [3]. The corresponding atmospheric half-life of approximately 133 days provides a defined temporal benchmark for assessing long-range transport potential. Since the compound exhibits no estimated reaction with ozone under standard modeled conditions, it is particularly useful as a conservative tracer in atmospheric oxidation studies where ozone-reactive compounds would introduce confounding degradation pathways [3].

Trace Analysis Method Validation for Halogenated VOCs in Marine Matrices

Analytical laboratories developing or validating methods for volatile halogenated organic compounds (VHOCs) in seawater and brackish water matrices can use dibromoiodomethane as a representative compound in the intermediate detection sensitivity tier. The established method detection limit of <0.13 pmol/L by PT-GC/MS provides a benchmark for method performance expectations [4][5]. Its detection sensitivity, which is 1.6× better than diiodomethane and 5.2× better than iodomethane, allows it to serve as a quality control standard for validating instrument calibration linearity in the sub-0.2 pmol/L range across complex saline matrices [4].

Organohalogen Synthetic Intermediate Requiring Mixed Halogen Reactivity

Synthetic organic chemists preparing halogenocyclopropane derivatives via zinc carbenoid intermediates can utilize dibromoiodomethane as a reagent for introducing a mixed bromo/iodo substitution pattern. The reaction of dibromoiodomethane with diethylzinc and cyclohexene yields 7-bromonorcarane, demonstrating its utility in generating halogen-substituted cyclopropane frameworks [6]. The compound's electrophilic character, stemming from the presence of both bromine atoms and one iodine atom on the same carbon center, provides a distinct reactivity profile compared to purely brominated or purely iodinated methanes, enabling synthetic access to mixed halogen-containing products that are not readily obtainable with single-halogen reagents [7].

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